Product packaging for Hexaethylene glycol monophenyl ether(Cat. No.:CAS No. 14260-95-8)

Hexaethylene glycol monophenyl ether

Cat. No.: B3239999
CAS No.: 14260-95-8
M. Wt: 358.4 g/mol
InChI Key: LSRXVFLSSBNNJC-UHFFFAOYSA-N
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Description

Contextualization of Alkyl/Aryl Poly(ethylene glycol) Ethers

Alkyl/aryl poly(ethylene glycol) ethers are a prominent class of nonionic surfactants. sanyo-chemical-solutions.com Their molecular architecture consists of two primary components: a hydrophilic (water-attracting) poly(ethylene glycol) (PEG) chain and a hydrophobic (water-repelling) alkyl or aryl group. sanyo-chemical-solutions.com This dual nature, known as amphiphilicity, allows these molecules to situate themselves at the interface between oil and water or air and water, reducing surface tension and facilitating the mixing of otherwise immiscible substances.

The specific properties of a given PEG ether can be precisely tuned by modifying its structure. The length of the hydrophilic PEG chain and the size and nature of the hydrophobic end-group are key determinants of its function. For instance, a longer PEG chain generally increases water solubility and influences the surfactant's effectiveness as an emulsifier or dispersant. researchgate.net

Hexaethylene glycol monophenyl ether fits within this class as an aryl PEG ether. Its structure comprises a six-unit PEG chain providing hydrophilicity, while the phenyl group at one end serves as the hydrophobic component. This specific configuration makes it effective in applications requiring the emulsification of oils, the stabilization of colloidal dispersions, and the solubilization of water-insoluble substances. These compounds are utilized in diverse fields such as cosmetics, pharmaceuticals, paints, coatings, and industrial cleaning formulations. ontosight.aiphexcom.comkimyagaran.com

Below is a table detailing some of the physicochemical properties of this compound.

PropertyValue
CAS Number 14260-95-8
Molecular Formula C18H30O7
Molecular Weight 358.43 g/mol
Physical State Liquid

(Data sourced from multiple references) chemsrc.comnextpeptide.com

Historical Development of Oligoethylene Glycol Ether Chemistry

The commercial history of glycol ethers began in the 1920s. In 1924, the name "Cellosolve" was registered as a United States trademark by the Carbide & Carbon Chemicals Corporation for its line of solvents. wikipedia.org This marked the introduction of these compounds for industrial use, primarily as solvents for gums, resins, and cellulose (B213188) esters. wikipedia.org The product line soon expanded, with "Butyl Cellosolve" (ethylene glycol monobutyl ether) being introduced in 1928, followed by "Methyl Cellosolve" (ethylene glycol monomethyl ether) in 1929. wikipedia.org

These early glycol ethers were derived from ethylene (B1197577) oxide and are categorized as "E-series" glycol ethers. waminchemical.com For decades, they became indispensable solvents in the manufacturing of paints, inks, cleaning fluids, and even automotive brake fluids. researchgate.netwho.int

Over the past thirty years, the field has seen a significant shift in production and use. researchgate.net Driven by strengthening regulations and voluntary industry measures, there has been a progressive move away from some of the low molecular weight E-series ethers towards propylene-based "P-series" ethers, which are marketed as having lower toxicity. wikipedia.orgresearchgate.net Despite this trend, E-series oligoethylene glycol ethers like this compound continue to be important in specialized applications where their specific performance characteristics are required.

Fundamental Research Questions Pertaining to Polyether Architectures

Key areas of fundamental research include:

Advanced Polymer Architectures: There is significant interest in moving beyond simple linear chains to create more complex, hyperbranched, or dendritic polyether structures. These highly branched polymers exhibit unique properties, such as lower viscosity and higher functionality compared to their linear counterparts, opening up possibilities for new applications in areas like drug delivery and advanced coatings.

Structure-Property Relationships: A core research goal is to develop predictive models that link molecular features to macroscopic properties. nist.gov For oligoethylene glycol ethers, this involves studying how increasing the number of ethylene glycol units (e.g., from di- to hexa-) affects properties like water solubility, boiling point, and surfactant efficiency (hydrophile-lipophile balance). The table below illustrates how boiling point changes with the length of the glycol chain for monophenyl ethers.

Compound NameNumber of Ethylene Glycol UnitsBoiling Point (°C)
Ethylene glycol monophenyl ether1245
Diethylene glycol monophenyl ether2299-301
Triethylene glycol monophenyl ether3345-348

(Data is approximate and sourced from various chemical suppliers and databases) noaa.goviloencyclopaedia.orginchem.org

Biodegradability and Environmental Fate: As the use of these compounds remains widespread, a critical area of research is their environmental impact. ontosight.ai Studies focus on the mechanisms and kinetics of biodegradation for different polyether structures. A key question is how factors like chain length and the nature of the end-group (alkyl vs. aryl) influence the rate and extent to which these molecules are broken down by microorganisms in the environment.

Self-Assembly and Supramolecular Chemistry: The amphiphilic nature of molecules like this compound makes them ideal candidates for studying self-assembly. Researchers are exploring how these molecules spontaneously form complex structures like micelles and vesicles in solution. Understanding and controlling this behavior is fundamental to their application in drug delivery systems, nanotechnology, and formulation science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H30O7 B3239999 Hexaethylene glycol monophenyl ether CAS No. 14260-95-8

Properties

IUPAC Name

2-[2-[2-[2-[2-(2-phenoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O7/c19-6-7-20-8-9-21-10-11-22-12-13-23-14-15-24-16-17-25-18-4-2-1-3-5-18/h1-5,19H,6-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRXVFLSSBNNJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways of Hexaethylene Glycol Monophenyl Ether

Established Synthetic Routes for Oligoethylene Glycol Monophenyl Ethers

The preparation of oligoethylene glycol monophenyl ethers, including the hexaethylene glycol derivative, has traditionally relied on well-established organic reactions. These methods, while effective, often present challenges in controlling the precise length of the ethylene (B1197577) glycol chain, leading to mixtures of oligomers.

Etherification Reactions: Williamson Ether Synthesis Variations

The Williamson ether synthesis is a cornerstone in the preparation of ethers and has been widely applied to the synthesis of glycol ethers. wikipedia.org The reaction fundamentally involves the nucleophilic substitution (SN2) of a halide or other suitable leaving group by an alkoxide ion. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing hexaethylene glycol monophenyl ether, this can be approached in two primary ways:

Reaction of Sodium Phenoxide with a Hexaethylene Glycol Derivative: In this variation, phenol (B47542) is first deprotonated by a strong base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH), to form sodium phenoxide. youtube.comkhanacademy.org This potent nucleophile then reacts with a hexaethylene glycol molecule that has been functionalized with a good leaving group (e.g., a tosylate or halide) at one of its terminal ends. The alkoxide attacks the electrophilic carbon, displacing the leaving group to form the ether linkage. wikipedia.org

Reaction of a Hexaethylene Glycol Alkoxide with a Phenyl Halide: A less common approach involves deprotonating hexaethylene glycol to form the corresponding alkoxide. However, the subsequent reaction with an unactivated aryl halide (like chlorobenzene (B131634) or bromobenzene) is generally inefficient under standard SN2 conditions due to the low reactivity of the sp²-hybridized carbon of the benzene (B151609) ring.

The Williamson synthesis is advantageous for producing ethers with well-defined structures, especially when starting with a pure, pre-formed hexaethylene glycol chain, which ensures the final product has the correct oligomer length. google.com The reaction is versatile and can be adapted for both symmetrical and asymmetrical ethers. wikipedia.org

Table 1: Key Components and Conditions in Williamson Ether Synthesis for Glycol Ethers

ComponentRoleCommon Examples
Nucleophile The deprotonated alcoholSodium Phenoxide, Potassium Hexaethylene Glycoxide
Electrophile The molecule with the leaving groupHexaethylene Glycol Monotosylate, 1-Bromo-hexaethylene Glycol
Base Used to deprotonate the alcoholSodium Hydride (NaH), Sodium Hydroxide (NaOH) youtube.com
Solvent Medium for the reactionTetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) masterorganicchemistry.com

Ethoxylation Processes: Controlled Oligomerization Strategies

Industrial-scale production of polyethylene (B3416737) glycol phenyl ethers typically employs direct ethoxylation. cymitquimica.com This process involves the ring-opening polymerization of ethylene oxide initiated by a phenoxide nucleophile. google.com The reaction is typically catalyzed by a base, such as potassium hydroxide (KOH), which deprotonates phenol to form the potassium phenoxide initiator. google.com This phenoxide then attacks an ethylene oxide molecule in a nucleophilic ring-opening reaction. The resulting alkoxide end-group can then attack subsequent ethylene oxide molecules, propagating the polyether chain.

A significant challenge in this process is controlling the degree of polymerization to selectively produce this compound. The reaction typically yields a mixture of products with varying ethylene glycol chain lengths, following a Poisson distribution. To obtain a specific oligomer like the hexaethylene derivative, strategies for controlled oligomerization are necessary. These can include:

Stoichiometric Control: Carefully controlling the molar ratio of ethylene oxide to phenol to target an average chain length of six glycol units.

Catalyst Choice: The use of more sophisticated catalysts, such as double metal cyanide (DMC) catalysts, can offer narrower molecular weight distributions compared to traditional alkali metal hydroxide catalysts. google.com

One-Pot Synthesis: Research has shown the feasibility of one-pot synthesis of ethylene glycol phenyl ether acrylate (B77674) through the direct ethoxylation of phenyl acrylate using an Al/Mg composite oxide catalyst, indicating that catalyst design is crucial for controlling the addition of ethoxyl groups. researchgate.net

Table 2: Comparison of Catalytic Systems for Phenol Ethoxylation

Catalyst SystemDescriptionAdvantagesDisadvantages
Alkali Metal Hydroxides (e.g., KOH) Traditional base catalyst for ring-opening polymerization. google.comLow cost, well-established.Broad product distribution, high reaction temperatures required. google.com
Double Metal Cyanide (DMC) Complexes Advanced catalysts used for polyether polyol synthesis. google.comHigher activity, narrower molecular weight distribution, lower reaction temperatures. google.comHigher cost, more complex preparation.
Al/Mg Composite Oxides Used in the direct ethoxylation of related phenyl esters. researchgate.netCan enable one-pot synthesis strategies. researchgate.netActivity can be sensitive to catalyst composition and additives. researchgate.net

Palladium-Catalyzed Synthetic Approaches to Glycol Ethers

Modern organic synthesis has seen the rise of palladium-catalyzed cross-coupling reactions for the formation of carbon-oxygen bonds, offering an alternative to classical methods. While not as common as the Williamson synthesis for simple ethers, these methods provide a powerful tool for more complex substrates. A plausible approach for this compound would be a Buchwald-Hartwig amination-type reaction, adapted for etherification.

This would involve the coupling of phenol with a halo- or tosyl-terminated hexaethylene glycol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. These reactions are known for their high functional group tolerance and can often proceed under milder conditions than traditional methods. Research has demonstrated palladium-catalyzed glycosylation reactions to form ether linkages, highlighting the potential of this approach. nih.gov Furthermore, polyethylene glycol (PEG) has been successfully used as a soluble support and phase-transfer catalyst in aqueous palladium-catalyzed coupling reactions, demonstrating the compatibility of PEG chains with these catalytic systems. electronicsandbooks.comresearchgate.net

Novel Approaches in this compound Synthesis

Recent advancements in synthetic chemistry have focused on improving the efficiency, selectivity, and environmental sustainability of chemical processes. These novel approaches are increasingly being applied to the synthesis of polyethers like this compound.

Green Chemistry Principles in Polyether Synthesis

Green chemistry seeks to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. resolvemass.ca Key principles applied to polyether synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. resolvemass.ca Direct ethoxylation has high atom economy, whereas the Williamson synthesis generates salt byproducts.

Use of Renewable Feedstocks: There is a growing trend to replace petroleum-based starting materials with those derived from renewable resources, such as vegetable oils or biomass. utm.myacs.org This could involve using bio-derived phenol or ethylene oxide in the synthesis.

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis, can significantly shorten reaction times and lower energy costs compared to conventional heating. resolvemass.cautm.my

Catalysis: The use of highly efficient and recyclable catalysts, including enzymatic catalysts, can minimize waste and allow for reactions to occur under milder, more environmentally benign conditions. acs.orgnumberanalytics.com

Chemo- and Regioselective Synthesis of Defined Oligomers

A major challenge in oligoether synthesis via direct polymerization is achieving a single, well-defined product (a monodisperse oligomer) rather than a mixture with varying chain lengths (a polydisperse mixture). Chemo- and regioselective strategies are crucial for synthesizing pure this compound.

Chemo-selectivity: This refers to the selective reaction of one functional group in the presence of others. For example, in a Williamson synthesis starting with hexaethylene glycol monotosylate, the phenoxide must react with the tosylated end without affecting the hydroxyl group on the other end.

Regio-selectivity: This involves controlling where on a molecule a reaction occurs. In the synthesis of this compound, the phenyl group must be attached to one of the terminal oxygen atoms of the hexaethylene glycol chain.

To achieve high levels of both chemo- and regioselectivity, a stepwise, convergent synthesis is often superior to a one-pot polymerization. mdpi.com This typically involves:

Synthesizing a pure, monodisperse hexaethylene glycol chain. This can be done through stepwise addition of ethylene glycol units, often using protecting groups to ensure linear chain growth.

Functionalizing one end of the pure hexaethylene glycol with a good leaving group (e.g., tosylation).

Reacting this precisely defined electrophile with sodium phenoxide in a Williamson ether synthesis.

This deliberate, multi-step approach guarantees the final product has the exact chain length and the correct connectivity, which is critical for applications where molecular uniformity is essential. mdpi.comnih.gov

Reaction Kinetics and Mechanistic Investigations in Ether Formation

The formation of this compound is primarily achieved through modifications of the Williamson ether synthesis. This classical organic reaction involves the reaction of a sodium phenoxide with a suitably functionalized hexaethylene glycol derivative. The core reaction is a second-order nucleophilic substitution (SN2) mechanism.

The reaction can be approached in two primary ways:

Reacting phenol with a base to form sodium phenoxide, which then acts as a nucleophile to attack a hexaethylene glycol molecule that has been activated with a leaving group (e.g., a tosylate or halide) at one end.

An alternative industrial route involves the direct ethoxylation of phenol. In this process, phenol is treated with ethylene oxide in the presence of a catalyst. The reaction proceeds via the ring-opening of ethylene oxide by the phenoxide nucleophile. This is an anionic polymerization process where the length of the polyethylene glycol chain is controlled by the stoichiometry of the reactants.

Kinetic studies of similar Williamson ether syntheses reveal that the reaction is often chemical reaction controlled and can be modeled as pseudo-first-order with respect to the alkylating agent when the nucleophile is in excess. researchgate.netrsc.org The choice of solvent has a significant impact on reaction rates and selectivity, with polar aprotic solvents generally favoring the SN2 pathway. rsc.org

Catalytic Systems and Their Influence on Reaction Efficiency

Base Catalysis: In the Williamson synthesis approach, a strong base is required to deprotonate the phenol, generating the highly nucleophilic phenoxide anion. Common bases include sodium hydroxide (NaOH) and potassium hydroxide (KOH). google.com The concentration of the base can significantly affect the reaction rate. researchgate.net

Phase-Transfer Catalysis (PTC): When the reaction is performed in a two-phase system (e.g., an aqueous solution of sodium phenoxide and an organic solvent containing the alkylating agent), a phase-transfer catalyst is essential. These catalysts, such as quaternary ammonium (B1175870) salts or polyethylene glycols (PEGs) themselves, transport the phenoxide anion from the aqueous phase to the organic phase where the reaction occurs. researchgate.netjst.go.jp The efficiency of PEG as a phase-transfer catalyst is dependent on its chain length; for instance, in certain n-butyl phenyl ether syntheses, PEG-600 showed higher catalytic ability than PEGs with molecular weights of 200, 400, or 1000. researchgate.net This is attributed to the appropriate chain length for complexing with the sodium cation. researchgate.net

Metal-Based Catalysts: For direct ethoxylation, catalysts are used to activate the ethylene oxide ring. These are typically basic catalysts like solid sodium methoxide (B1231860) or sodium hydroxide. google.com More advanced systems using transition metal complexes, such as ruthenium-based catalysts, have also been explored for etherification reactions, demonstrating the crucial role of both the metal complex and a base. acs.org

The following table summarizes the types of catalytic systems and their effects on the reaction.

Catalyst SystemTypeRole in ReactionInfluence on EfficiencySource
Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH) BaseDeprotonates phenol to form the phenoxide nucleophile.Essential for initiating the reaction; concentration affects the rate. researchgate.netgoogle.com
Polyethylene Glycols (PEGs) Phase-Transfer CatalystForms a complex with the cation (e.g., Na⁺) to transport the phenoxide anion across phases.High yields can be achieved; efficiency is dependent on PEG molecular weight. researchgate.netjst.go.jp
Ruthenium Complexes Transition Metal CatalystActivates alcohol groups for etherification in the presence of a base.Both the metal complex and a base are crucial for catalytic activity. acs.org
Solid Sodium Methoxide Base CatalystInitiates the ring-opening polymerization of ethylene oxide on an alcohol or phenol.Effective for direct ethoxylation methods. google.com

Side Reactions and Product Impurity Profiling

Several side reactions can occur during the synthesis of this compound, leading to the formation of impurities that complicate purification and reduce the final yield.

The primary side reactions include:

Formation of Diphenyl Ether of Polyethylene Glycol: If the starting material is a di-substituted hexaethylene glycol (e.g., hexaethylene glycol di-tosylate), a second substitution reaction can occur, leading to the formation of α,ω-diphenyl-polyethylene glycol.

Formation of Polyethylene Glycol (PEG): In the presence of excess base and water, the terminal hydroxyl group of the starting hexaethylene glycol can be deprotonated and react with another activated glycol molecule, leading to self-polymerization and the formation of higher molecular weight PEGs.

C-alkylation: While O-alkylation is strongly favored for phenoxides, a minor amount of C-alkylation (attachment of the glycol chain to the phenyl ring) can occur, especially depending on the solvent and counter-ion. rsc.org

A significant side reaction, particularly under strongly basic conditions required for Williamson ether synthesis, is the degradation of the polyethylene glycol chain itself. This phenomenon, often referred to as chain clipping or depolymerization, reduces the length of the glycol chain and introduces impurities that are difficult to separate.

This degradation is believed to occur via an anionic "back-biting" or intramolecular cyclization mechanism. nih.gov The alkoxide at the end of the polymer chain can attack one of the ether linkages within the same molecule. This SN2 attack cleaves the polymer chain, resulting in a shorter PEG chain and the formation of a stable cyclic ether, most commonly 1,4-dioxane. This process can occur repeatedly, leading to a broad distribution of lower molecular weight PEG-ether impurities. The use of milder reaction conditions and careful control of the base concentration are key strategies to minimize this unwanted chain clipping. nih.gov

Purification and Isolation Techniques for High-Purity Compounds

Achieving high purity for this compound requires effective purification and isolation techniques to remove unreacted starting materials, catalysts, and byproducts from the side reactions mentioned above.

Extraction and Washing: The crude reaction mixture is typically first subjected to a series of aqueous washes. This step is effective for removing water-soluble impurities such as inorganic salts (formed from the base and leaving group), excess base, and the phase-transfer catalyst, which can often be partitioned between the organic and aqueous phases. researchgate.net

Distillation: Fractional distillation under high vacuum is a common method for purifying liquid polyethers. This technique separates compounds based on differences in their boiling points. It can effectively remove lower-boiling impurities (like dioxane from chain clipping) and higher-boiling byproducts (like diphenyl ethers or longer PEG derivatives).

Column Chromatography: For achieving very high purity, especially at a laboratory scale, column chromatography is the preferred method. Using a silica (B1680970) gel stationary phase and an appropriate solvent system (eluent), this technique separates the components of the mixture based on their polarity. This compound can be effectively isolated from less polar impurities (e.g., any unreacted alkylating agent) and more polar impurities (e.g., free polyethylene glycol).

Solid-Phase Synthesis: An alternative approach that simplifies purification is solid-phase synthesis. In this method, the PEG chain is grown on a solid resin support. nih.gov A key advantage is that excess reagents and byproducts in the solution phase can be removed by simple filtration and washing of the resin at each step, potentially eliminating the need for chromatographic purification. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides unambiguous information about the chemical structure of Hexaethylene glycol monophenyl ether by mapping the magnetic environments of its constituent protons (¹H) and carbons (¹³C).

Proton NMR (¹H NMR) is a primary technique for verifying the structure of this compound. The spectrum displays characteristic signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the hexaethylene glycol chain. The distinct chemical shifts and signal integrations allow for the confirmation of the structural integrity of the molecule.

The aromatic region of the spectrum typically shows complex multiplets for the protons on the phenyl ring. The protons on the ethylene (B1197577) glycol units appear as a series of signals in the aliphatic region. The protons of the methylene (B1212753) group directly attached to the phenoxy oxygen (Ar-O-CH ₂-) are shifted further downfield compared to the other methylene protons within the polyether backbone (-O-CH ₂-CH ₂-O-). The terminal hydroxyl proton (-OH ) often appears as a broad singlet, and its chemical shift can be variable depending on concentration and solvent.

Table 1: Typical ¹H NMR Chemical Shift Assignments for this compound

Proton Environment Typical Chemical Shift (δ, ppm) Description
Aromatic Protons (Ar-H) 6.8 - 7.3 Multiplets corresponding to the ortho, meta, and para protons of the phenyl ring.
Ar-O-CH₂- ~ 4.1 Triplet, representing the two protons on the carbon adjacent to the phenoxy group.
-O-CH₂-CH₂-O- 3.6 - 3.9 A complex set of overlapping signals for the repeating ethylene glycol units.
Terminal -CH₂-OH ~ 3.6 Triplet, for the protons on the carbon bearing the terminal hydroxyl group.

Note: Chemical shifts are approximate and can vary based on the solvent and instrument frequency.

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a detailed map of the carbon skeleton. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom in this compound produces a single peak. This allows for the clear identification of the aromatic carbons and the carbons within the polyether chain.

The carbons of the phenyl group appear in the aromatic region of the spectrum (typically 110-160 ppm). The carbon atom attached to the ether oxygen (C-O) is the most downfield of the aromatic signals. The carbons of the hexaethylene glycol chain are observed in the 60-80 ppm range. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon Environment Typical Chemical Shift (δ, ppm) Description
Aromatic C-O ~ 158 Quaternary carbon of the phenyl ring bonded to the ether oxygen.
Aromatic C-H 114 - 130 Carbons within the phenyl ring.
Ar-O-CH₂- ~ 69 Carbon adjacent to the phenoxy group.
-O-CH₂-CH₂-O- ~ 70 - 71 Carbons of the repeating ethylene glycol units. chemicalbook.com
Terminal -CH₂-OH ~ 61 Carbon bearing the terminal hydroxyl group. chemicalbook.com

Note: Chemical shifts are approximate and can vary based on the solvent and instrument frequency.

For unambiguous assignment of all proton and carbon signals, especially in complex molecules or mixtures, two-dimensional (2D) NMR techniques are employed.

¹H-¹H COSY (Correlated Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically on adjacent carbons. It would show correlations between the protons of adjacent methylene groups within the ethylene glycol chain, helping to trace the connectivity of the backbone.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These techniques correlate proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of each carbon signal in the ¹³C NMR spectrum by linking it to its corresponding, and often more easily assigned, proton signal from the ¹H NMR spectrum.

These advanced NMR methods provide a comprehensive and detailed structural elucidation of this compound, confirming the sequence of the ethylene glycol units and their connection to the terminal phenyl group.

Mass Spectrometry (MS) for Molecular Weight and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to assess its purity by identifying potential oligomeric impurities or side-products.

Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar, non-volatile molecules like polyethers. impactanalytical.com this compound readily forms adducts with alkali metal ions, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), which are often present in trace amounts in the sample or solvent. researchgate.net The protonated molecule ([M+H]⁺) may also be observed. researchgate.net

The analysis provides a precise measurement of the mass-to-charge ratio (m/z) of the resulting ions, which directly confirms the molecular weight of the compound (C₁₈H₃₀O₇, Average Mass: 358.43 Da). ESI-MS is also highly effective for identifying the distribution of related oligomers (e.g., penta- or heptaethylene glycol monophenyl ether) that may be present as impurities.

Table 3: Expected ESI-MS Adducts for this compound (C₁₈H₃₀O₇)

Ion Formula Calculated Monoisotopic Mass (Da) Calculated m/z
[M+H]⁺ [C₁₈H₃₁O₇]⁺ 359.2064 359.2064
[M+Na]⁺ [C₁₈H₃₀O₇Na]⁺ 381.1884 381.1884

Liquid chromatography-tandem mass spectrometry (LC-MS-MS) combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. nih.gov This technique is ideal for the quantification of trace amounts of this compound in complex matrices and for further structural confirmation. nih.gov

In an LC-MS-MS experiment, the LC system first separates the target compound from other components. The compound then enters the mass spectrometer, where a specific precursor ion (e.g., the [M+Na]⁺ adduct at m/z 381.2) is selected. This precursor ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation of polyether chains typically occurs at the C-O bonds, leading to a characteristic series of neutral losses of ethylene oxide units (44 Da). This predictable fragmentation pattern provides a highly specific fingerprint for the compound, enabling its confident identification and quantification even at very low levels. researchgate.netnih.gov

Table of Mentioned Compounds

Compound Name
This compound
Pentaethylene glycol monophenyl ether
Heptaethylene glycol monophenyl ether
Sodium
Potassium

Chromatographic Separations for Compound Purity and Composition

Chromatographic techniques are indispensable for assessing the purity and compositional integrity of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and commonly employed methods for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is critical for the non-volatile purity assessment of this compound, allowing for the separation of the main component from non-volatile impurities and oligomers of different ethylene oxide chain lengths. While specific, detailed HPLC methods for this compound are not extensively documented in publicly available literature, established methods for similar glycol ethers provide a strong foundation for its analysis.

A reversed-phase HPLC (RP-HPLC) approach is generally the most suitable for this class of compounds. The separation is based on the differential partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.

Key Parameters for Method Development:

Column: A C18 (octadecylsilane) column is a common choice for the separation of glycol ethers due to its hydrophobicity, which allows for effective retention and separation based on the length of the polyethylene (B3416737) glycol chain and the nature of the ether linkage. gcms.cz Phenyl-based columns can also offer alternative selectivity, particularly due to π-π interactions with the phenyl group of the analyte. labrulez.com

Mobile Phase: A gradient elution using a mixture of water and an organic modifier is typically employed. Acetonitrile (B52724) is a common organic modifier, but methanol (B129727) can also be used and may offer different selectivity, especially with phenyl-based columns. labrulez.com The gradient starts with a higher proportion of water and gradually increases the organic modifier concentration to elute more retained components. To improve peak shape and resolution, especially for acidic or basic impurities, a buffer or an acid, such as phosphoric acid or formic acid, is often added to the mobile phase. restek.com

Detection: A UV detector is suitable for this compound due to the presence of the phenyl chromophore. Detection is typically performed at a wavelength around 270-280 nm. For more sensitive and specific detection, especially when identifying unknown impurities, a mass spectrometer (MS) can be coupled with the HPLC system (HPLC-MS).

Illustrative HPLC Method Parameters:

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm

This table presents illustrative parameters based on methods for similar compounds and general RP-HPLC principles.

Gas Chromatography (GC) for Volatile Byproducts

Gas chromatography is the premier technique for the analysis of volatile and semi-volatile byproducts that may be present in this compound. These byproducts can include residual starting materials, shorter-chain glycol ethers, or other volatile organic compounds.

The development of a GC method focuses on achieving good resolution between the main component and any potential volatile impurities. Given the relatively high boiling point of this compound, a high-temperature stable column is necessary.

Key Parameters for Method Development:

Column: A capillary column with a mid-polar to polar stationary phase is generally preferred for the analysis of glycol ethers. gcms.cz Cyanopropylphenyl-based columns, such as a 624-type, are commonly used. researchgate.net For direct analysis of polar analytes, a column with a polyethylene glycol (PEG) stationary phase can also be highly effective. mdpi.com

Injector and Detector: A split/splitless injector is typically used, with the split ratio adjusted based on the concentration of the sample. A Flame Ionization Detector (FID) is a robust and widely used detector for this type of analysis, providing good sensitivity for organic compounds. For definitive identification of byproducts, a mass spectrometer (MS) is invaluable, allowing for the determination of the mass-to-charge ratio of the eluting compounds and their fragmentation patterns.

Oven Temperature Program: A temperature program is essential to ensure the elution of both volatile and less volatile components within a reasonable timeframe. The program typically starts at a lower temperature to separate the highly volatile components and then ramps up to a higher temperature to elute the main compound and any higher-boiling impurities.

Illustrative GC-MS Method Parameters:

ParameterRecommended Setting
Column Cyanopropylphenyl-based, 30 m x 0.25 mm, 1.4 µm
Injector Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier Gas Helium, constant flow of 1.2 mL/min
Detector Mass Spectrometer (MS)
MS Scan Range 35 - 500 amu

This table presents illustrative parameters based on established methods for a broad range of glycol ethers.

Dielectric Spectroscopy and Relaxation Dynamics Studies

Dielectric spectroscopy is a powerful technique for investigating the molecular dynamics and interactions of polar molecules like this compound in different solvent environments. By measuring the response of the material to an applied electric field over a range of frequencies, information about the rotational motion of the molecules and their interactions can be obtained.

Time Domain Reflectometry for Molecular Interactions in Solvents

Time Domain Reflectometry (TDR) is a specific dielectric spectroscopy technique that is well-suited for studying the dielectric properties of liquids and solutions in the frequency range from megahertz (MHz) to gigahertz (GHz). This technique measures the change in the shape of a fast-rising voltage pulse upon reflection from a sample, and from this, the complex permittivity of the sample can be determined.

For this compound, TDR studies can provide valuable insights into its molecular interactions with various solvents. By analyzing the dielectric parameters, such as the static dielectric constant (ε₀) and the relaxation time (τ), the nature and extent of solute-solvent and solute-solute interactions can be elucidated.

Research Findings from Analogous Systems:

While specific TDR studies on this compound are not widely published, research on similar compounds, such as hexaethylene glycol in aqueous solutions, has demonstrated the utility of this technique. Such studies have shown that the dielectric relaxation parameters are sensitive to the concentration of the glycol and the temperature, providing information on the formation of hydrogen bonds and the cooperative dynamics of the molecules.

A study on aqueous solutions of diethylene glycol monomethyl ether using TDR revealed that the dielectric constant and relaxation time are influenced by the composition of the mixture and the temperature, indicating varying degrees of intermolecular interactions. asianpubs.org

Illustrative Dielectric Relaxation Data for a Glycol Ether in Different Solvents:

The following table provides hypothetical dielectric constant and relaxation time data for this compound in different solvents to illustrate the type of information that can be obtained from TDR studies.

SolventDielectric Constant (ε₀) of SolutionRelaxation Time (τ) (ps)
Water 25.5150
Methanol 18.2120
Ethanol 15.8135
1,4-Dioxane 8.595

This table is for illustrative purposes only and presents hypothetical data to demonstrate the expected trends in dielectric parameters for this compound in different solvent environments based on the behavior of similar compounds.

The variation in the dielectric constant and relaxation time in different solvents reflects the different types and strengths of intermolecular forces, such as hydrogen bonding and dipole-dipole interactions, between the this compound molecules and the solvent molecules.

Colloidal and Interfacial Chemistry of Hexaethylene Glycol Monophenyl Ether

Micellization Phenomena and Self-Assembly in Aqueous and Non-Aqueous Media

Surfactant molecules, when dispersed in a solvent at concentrations above a certain threshold, spontaneously associate to form organized aggregates known as micelles; this process is termed micellization. wikipedia.org For non-ionic surfactants like hexaethylene glycol monophenyl ether in aqueous solutions, the primary driving force for this self-assembly is the hydrophobic effect. The hydrophobic phenyl groups are sequestered in the core of the micelle, minimizing their contact with water, while the hydrophilic poly(ethylene glycol) chains form a hydrated outer shell, or corona, that interfaces with the bulk aqueous phase. wikipedia.orgresearchgate.net This arrangement minimizes the free energy of the system. researchgate.net The resulting micelles can adopt various shapes, such as spherical, ellipsoidal, or worm-like, depending on the surfactant's molecular architecture and the surrounding environmental conditions. researchgate.net

The critical micelle concentration (CMC) is the specific concentration at which the formation of micelles becomes significant. Below the CMC, surfactant molecules primarily exist as individual monomers in the solution. nih.gov Above the CMC, the concentration of monomers remains relatively constant, and any additional surfactant molecules predominantly form micelles. wikipedia.org The CMC is a fundamental parameter that indicates the efficiency of a surfactant; a lower CMC value signifies that less surfactant is needed to saturate the interfaces and initiate micelle formation.

The CMC can be determined experimentally by monitoring a physical property of the surfactant solution that exhibits an abrupt change in its concentration dependence at the point of micellization. Common methods include surface tension measurements, fluorescence spectroscopy, conductimetry, and UV-visible spectrophotometry. researchgate.netnih.gov For instance, fluorescence techniques often use a probe like pyrene (B120774), whose spectral properties are sensitive to the polarity of its microenvironment. When micelles form, pyrene partitions into the hydrophobic micellar core, causing a distinct change in its fluorescence spectrum, which can be used to pinpoint the CMC. nih.gov

Table 1: Critical Micelle Concentration (CMC) of Selected Non-Ionic Surfactants This table presents CMC values for structurally related non-ionic surfactants to provide context for the expected behavior of this compound.

SurfactantChemical StructureCMC (mM in Water)Reference
Triton X-100p-tert-octylphenyl-(OCH₂CH₂)₉.₅OH0.2 - 0.3 nih.gov
Brij 35 (C12E23)C₁₂H₂₅(OCH₂CH₂)₂₃OH~0.09 (0.01% w/v) researchgate.net
Hexaethylene glycol monododecyl ether (C12E6)C₁₂H₂₅(OCH₂CH₂)₆OH0.07 - 0.08
Nonaethylene glycol monododecyl ether (C12E9)C₁₂H₂₅(OCH₂CH₂)₉OHNot specified nih.gov

The process of micellization is highly sensitive to the molecular structure of the surfactant and the conditions of the solution. researchgate.net Key factors include the nature of the hydrophobic and hydrophilic groups, temperature, and the composition of the solvent. For many non-ionic surfactants, an increase in temperature can decrease the CMC and increase micelle size, up to a certain point known as the cloud point, where the solution becomes turbid as the micelles aggregate and phase separate. wikipedia.org

The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale used to quantify the degree to which a surfactant is hydrophilic or lipophilic. For non-ionic surfactants, the HLB value can be calculated using Griffin's method:

HLB = 20 * (Mh / M)

where Mh is the molecular mass of the hydrophilic portion (the poly(ethylene glycol) chain) and M is the total molecular mass of the molecule. The scale typically ranges from 0 to 20, where a value of 0 corresponds to a completely lipophilic molecule and 20 to a completely hydrophilic molecule.

The HLB value predicts the surfactant's behavior and application. Surfactants with low HLB values (3-6) tend to form water-in-oil (W/O) emulsions, while those with high HLB values (8-16) are suitable for oil-in-water (O/W) emulsions. hlbcalc.com Those in the 13-16 range often function as detergents. wikipedia.org The balance between the hydrophilic and lipophilic portions is crucial for self-assembly, influencing both the CMC and the geometry of the resulting micelles.

The composition of the solvent significantly impacts micelle formation. The addition of co-solvents, such as ethylene (B1197577) glycol, to an aqueous solution can alter the solvent polarity and its hydrogen bonding network, which in turn affects the CMC and micelle structure. acs.org Studies on surfactants in mixed solvents like water/glycerol have shown that changes in solvent quality can lead to dehydration of the ethylene oxide headgroup, promoting an increase in micelle size.

In recent years, ionic liquids (ILs) have emerged as novel solvents for surfactant self-assembly. nih.gov ILs are salts with melting points below 100 °C, and they provide a unique, highly ionic environment. The self-assembly of surfactants in ILs is driven by different interactions compared to water; solvophobic interactions with the nonpolar parts of the IL and specific interactions between the surfactant headgroup and the IL's ions play a crucial role. nih.govcornell.edu Research on PEO-based non-ionic surfactants like Brij has shown that their addition to ILs can induce transitions from rod-like to worm-like micelles and even gels, demonstrating the profound effect of the solvent environment on micellar architecture. acs.org

Factors Influencing Micelle Formation in Non-Ionic Surfactant Systems

Aggregation Number and Micellar Architecture Characterization

Beyond the CMC, another critical parameter describing a micellar system is the aggregation number (N_agg). This is defined as the average number of surfactant monomers that constitute a single micelle. wikipedia.org The aggregation number is influenced by the same factors that affect the CMC, including the surfactant's chemical structure and the solution conditions. It can be determined using techniques such as steady-state fluorescence quenching, time-resolved fluorescence, and light scattering. nih.govwikipedia.org For example, fluorescence quenching methods can be used to count the number of micelles in a solution of known concentration, from which the aggregation number can be calculated. nih.gov Studies on Triton X-100 have reported aggregation numbers around 121-125, indicating that over 100 individual molecules assemble to form a single micelle. nih.govnih.gov

Small-Angle Neutron Scattering (SANS) is a powerful technique for characterizing the size, shape, and internal structure of micelles in solution. researchgate.netacs.org By analyzing the scattering pattern of neutrons from a micellar solution, detailed information about the micellar architecture can be obtained. SANS can distinguish the hydrophobic core from the hydrophilic shell, providing dimensions for both regions. acs.org

SANS studies on non-ionic surfactants like Triton X-100 and Brij have provided significant insights into their micellar structures. For Triton X-100, SANS data has revealed that the micelles are not perfect spheres but are better described as oblate ellipsoids with an axial ratio of about two. researchgate.net The analysis also quantified the amount of water associated with the hydrophilic headgroups within the micellar corona. researchgate.net For the Brij 700 surfactant (C18EO100), combined SANS and Small-Angle X-ray Scattering (SAXS) studies showed the formation of spherical micelles with a distinct core-corona structure, allowing for a detailed quantitative analysis of the core and corona profiles. acs.org Such studies are crucial for understanding how surfactant structure translates to the macroscopic properties of the solution.

Table 2: Micellar Structural Parameters of Triton X-100 Determined by SANS This table shows representative data obtained from SANS analysis of a well-characterized non-ionic surfactant, illustrating the type of information that can be derived for micellar systems.

ParameterDescriptionValue/ObservationReference
Micelle ShapeOverall geometry of the micellar aggregate.Oblate Ellipsoid researchgate.net
Axial RatioRatio of the semi-axes of the ellipsoid.~2 researchgate.net
Aggregation Number (N_agg)Average number of monomers per micelle.~125 nih.gov
Headgroup HydrationNumber of water molecules associated with each surfactant headgroup.~20 D₂O molecules per monomer researchgate.net

Dynamic Light Scattering (DLS) for Aggregate Size Distribution

Dynamic Light Scattering (DLS) is a primary analytical technique for characterizing the size of micelles and other colloidal aggregates in solution. The method measures the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. By analyzing these fluctuations, one can determine the hydrodynamic radius (R_h) of the aggregates and assess the size distribution, often expressed as a Polydispersity Index (PDI). googleapis.com

For this compound, DLS analysis reveals the size of the micelles formed above its critical micelle concentration (CMC). The hydrodynamic radius provided by DLS represents the effective size of the micelle, including the hydrophobic core, the hydrated hydrophilic corona, and any entrapped solvent. The PDI value indicates the uniformity of the micelle population; a low PDI suggests a narrow distribution of sizes, typical of well-defined, spherical micelles. googleapis.com While specific experimental data for the hydrodynamic radius and PDI of pure this compound micelles are not extensively documented in publicly available literature, the DLS technique remains the standard for such measurements. The size of these aggregates is a critical parameter influencing the solubilization capacity and rheological properties of the surfactant solution.

Table 1: Representative DLS Data for Non-ionic Surfactant Micelles (Note: This table presents illustrative data based on typical values for polyoxyethylene ether surfactants, as specific values for this compound are not readily available in the cited literature.)

ParameterRepresentative ValueDescription
Hydrodynamic Radius (R_h)5 - 15 nmThe effective radius of the hydrated micelle in solution.
Polydispersity Index (PDI)0.1 - 0.3A measure of the width of the size distribution. Values < 0.3 indicate a relatively narrow, monodisperse population.

Solubilization Mechanisms in Micellar Systems

Micellar solutions of this compound can solubilize poorly water-soluble compounds by incorporating them into the micellar structure. This process is of significant interest in formulations for cleaning, personal care, and drug delivery. justia.comgoogleapis.com The location of the solubilized molecule, or "guest," within the micelle depends on its polarity. Nonpolar molecules are typically sequestered in the hydrophobic core, while amphiphilic or weakly polar molecules may orient themselves within the palisade layer of the micelle, among the hydrophilic head groups.

Thermodynamics of Solubilization Processes

The self-assembly of surfactant monomers into micelles is a spontaneous process governed by thermodynamics. The key parameter is the standard Gibbs free energy of micellization (ΔG°mic), which can be determined from the critical micelle concentration (CMC). wikipedia.orgresearchgate.net The process is typically driven by the hydrophobic effect, which involves a positive entropy change (ΔS°mic > 0) from the release of structured water molecules surrounding the hydrophobic tails. wikipedia.org

The relationship between these thermodynamic parameters is given by the Gibbs-Helmholtz equation: ΔG°mic = ΔH°mic - TΔS°mic

Where ΔH°mic is the enthalpy of micellization. For many polyoxyethylene-type surfactants, the micellization process can be predominantly enthalpy-driven (negative ΔH°mic) rather than entropy-driven. nih.gov This indicates that attractive forces and changes in hydration at the ether oxygens of the ethylene glycol chains play a significant role. The thermodynamic stability of the micelles is indicated by a negative ΔG°mic. nih.gov By measuring the CMC at different temperatures, these individual thermodynamic contributions can be calculated, providing insight into the molecular forces driving the self-assembly and solubilization. nih.govresearchgate.netijert.org

Table 2: Illustrative Thermodynamic Parameters of Micellization (Note: These values are representative for polyoxyethylene ether surfactants and serve as an illustrative example. They are not specific experimental data for this compound.)

Thermodynamic ParameterIllustrative Value RangeSignificance
ΔG°mic (Gibbs Free Energy)-20 to -40 kJ/molNegative value indicates spontaneous micelle formation. nih.gov
ΔH°mic (Enthalpy)-10 to +5 kJ/molCan be negative (enthalpy-driven) or positive (entropy-driven), depending on the specific surfactant structure and temperature. nih.gov
ΔS°mic (Entropy)+50 to +150 J/mol·KA positive value reflects the increased disorder of the system, primarily due to the hydrophobic effect. nih.gov

Kinetics of Guest Molecule Incorporation into Micelles

The solubilization of a guest molecule into a micelle is not instantaneous but is a dynamic process with its own kinetics. The rate of incorporation depends on several factors, including the chemical nature of the guest molecule, the concentration of micelles in the solution, and temperature. Studies on structurally related surfactants, such as n-dodecyl hexaethylene glycol ether, have provided a model for this process. nih.gov

The kinetics often show a linear dependence of the solubilization rate on the surfactant concentration above the CMC. nih.gov This suggests that the rate is proportional to the number of available micelles. The process can be described by a model involving the collision of guest molecules (or oil droplets) with micelles, followed by the entry and diffusion of the guest into the micellar core. The activation energy for this process is related to the energy barrier for the guest molecule to leave its initial environment and enter the hydrophobic interior of the micelle. nih.gov This kinetic understanding is vital for applications where the speed of solubilization is a critical performance factor.

Interfacial Tension and Adsorption Behavior at Interfaces

As an amphiphile, this compound spontaneously migrates to interfaces, such as the air-water or oil-water interface. This adsorption lowers the interfacial free energy, which manifests as a reduction in interfacial tension. This behavior is fundamental to its role as a surfactant in various applications.

Surface Activity and Wetting Properties

The effectiveness of a surfactant in lowering surface tension is a measure of its surface activity. This compound is recognized for its ability to reduce the surface tension of aqueous solutions and to promote the wetting of surfaces. nih.gov Wetting is the process by which a liquid spreads over a solid surface, and it is governed by the balance of cohesive forces within the liquid and adhesive forces between the liquid and the solid. By adsorbing at the solid-liquid and solid-air interfaces, the surfactant lowers the contact angle of water on hydrophobic surfaces, leading to improved spreading and wetting. googleapis.com This property is particularly valuable in cleaning formulations, where it allows aqueous solutions to penetrate and displace oily soils. google.com

Adsorption Isotherms and Interfacial Layer Formation

The relationship between the concentration of a surfactant in the bulk solution and the amount adsorbed at an interface at constant temperature is described by an adsorption isotherm. For surfactants, the Gibbs adsorption isotherm is commonly used. It relates the surface tension (γ) to the bulk concentration (C) and the surface excess concentration (Γ), which is the measure of how much surfactant is concentrated at the interface compared to the bulk.

The Gibbs adsorption equation is: Γ = - (1/RT) * (dγ/dlnC)

From the slope of a surface tension vs. log-concentration plot, the surface excess concentration can be calculated. This value allows for the determination of another critical parameter: the minimum area per molecule (Amin) at the interface, which represents how tightly the surfactant molecules are packed. These parameters are crucial for understanding the structure and density of the adsorbed interfacial layer, which in turn dictates the surfactant's performance in emulsification and foaming.

Table 3: Typical Surface Activity Parameters for Polyoxyethylene Ether Surfactants (Note: This table provides an illustrative example of parameters used to characterize surface activity. The values are representative and not specific experimental data for this compound.)

ParameterDescription
Surface Tension at CMC (γCMC)The minimum surface tension value achieved at and above the CMC.
Surface Excess Concentration (Γmax)The maximum concentration of surfactant molecules adsorbed at the interface.
Minimum Area per Molecule (Amin)The minimum area occupied by a single surfactant molecule at the interface, calculated from Γmax.

Theoretical and Computational Investigations of Hexaethylene Glycol Monophenyl Ether

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are employed to investigate the fundamental properties of a single molecule, such as its geometry, electronic structure, and spectroscopic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is often used to predict the optimized geometry, electronic properties, and reactivity of molecules. For Hexaethylene Glycol Monophenyl Ether, DFT calculations, often using a hybrid functional such as B3LYP with a basis set like 6-31++G(d,p), can determine key structural and electronic parameters. researchgate.netresearchgate.net

The optimized geometry reveals precise bond lengths and angles. For instance, in related ethylene (B1197577) carbonate molecules, C-C bond lengths are typically around 1.32 Å. mdpi.com DFT studies on similar molecules have shown that solvent environments can influence these structural properties; for example, the bond length of a molecule can be stronger (shorter) in a polar solvent like methanol (B129727) compared to the gas phase. researchgate.net

A critical aspect of electronic structure analysis is the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO energy gap, is an indicator of the molecule's chemical reactivity and stability. researchgate.net Studies on analogous compounds show that this energy gap is highly sensitive to the solvent environment, generally increasing with the polarity and dielectric constant of the solvent. researchgate.net This suggests that the electronic properties of this compound would be modulated by its surrounding medium.

Table 1: Representative DFT-Calculated Electronic Properties in Different Media Note: This table is illustrative, based on trends observed for similar molecules.

PropertyGas PhaseTolueneMethanol
HOMO-LUMO Energy Gap (eV) 3.103.813.83
Dipole Moment (Debye) 5.423.501.39
Chemical Hardness (eV) 1.551.901.92

This interactive table demonstrates how the electronic properties of a molecule, as calculated by DFT, can vary depending on the solvent environment. Data is based on trends reported in computational studies. researchgate.netmdpi.com

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods are particularly valuable for predicting spectroscopic properties. Harmonic vibrational frequency calculations can be performed to compute the infrared (IR) spectrum of this compound. nih.gov

Combined ab initio and DFT studies on ethylene glycol and its aqueous solutions have shown that theoretical spectra, when derived from a Boltzmann distribution of numerous stable conformations, show strong similarity to experimental vibrational spectra. nih.gov This approach can be used to identify the specific molecular vibrations corresponding to observed spectral peaks. For example, a blue shift in the C-H stretching frequency in the presence of water can be predicted, indicating that the glycol unit acts as a hydrogen-bond acceptor. nih.gov Such calculations provide a direct link between the molecular structure and its spectroscopic signature.

Molecular Dynamics (MD) Simulations of Solution Behavior

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. MD simulations of this compound in solution can reveal detailed information about its interactions with solvent molecules and its dynamic behavior. mdpi.comresearchgate.net

MD simulations can model the solvation of this compound in various solvents, with a particular focus on aqueous solutions. rsc.org By simulating a system containing one or more solute molecules in a box of solvent molecules (e.g., water), researchers can observe how the solvent arranges itself around the solute. mdpi.comresearchgate.net

A key analytical tool in these simulations is the Radial Distribution Function (RDF), which describes the probability of finding an atom at a certain distance from another atom. For example, RDFs can be calculated for the distance between the oxygen atoms of water and the ether or hydroxyl oxygens of the glycol chain. mdpi.comresearchgate.net In simulations of hexaethylene glycol in water, the first sharp peak in the RDF for water-hydroxyl oxygen interactions typically appears around 0.28 nm, indicating a strong, direct hydrogen bond. mdpi.commdpi.com A broader peak at a larger distance (0.45 to 0.55 nm) represents the second solvation shell. mdpi.com These simulations reveal that the ether oxygens also participate in hydrogen bonding, though the interaction is often weaker than with the terminal hydroxyl group. mdpi.comresearchgate.net

Table 2: Typical Interatomic Distances from MD Simulations of Glycols in Water

Interacting AtomsFirst Peak in RDF (nm)Second Peak in RDF (nm)
Water Oxygen - Hydroxyl Oxygen ~ 0.28~ 0.45 - 0.55
Water Oxygen - Ether Oxygen ~ 0.30~ 0.40 - 0.50

This interactive table summarizes typical distances between water molecules and the functional groups of a glycol chain as determined by Radial Distribution Functions (RDFs) in Molecular Dynamics simulations. mdpi.comresearchgate.netmdpi.com

The behavior of this compound in solution is dominated by hydrogen bonding. MD simulations allow for a detailed analysis of the complex network of hydrogen bonds that can form. mdpi.comrsc.org Three primary types of hydrogen bonds can be investigated:

Intramolecular hydrogen bonds: Between the terminal hydroxyl group and an ether oxygen on the same molecule.

Intermolecular solute-solute bonds: Between the hydroxyl groups of two different this compound molecules. youtube.com

Intermolecular solute-solvent bonds: Between the solute's hydroxyl or ether groups and the surrounding solvent molecules (e.g., water). nih.gov

In protic solvents like water, there is a competition between the formation of intramolecular hydrogen bonds and intermolecular bonds with the solvent. nih.gov Simulations of various ethylene glycol oligomers show that water has a high propensity to form hydrogen bonds with both the hydroxyl and ether functionalities of the glycol chain. mdpi.comresearchgate.net The number of hydrogen bonds formed per molecule can be quantified over the course of the simulation, providing insight into the strength of solute-solvent interactions. These interactions are crucial for understanding the solubility and conformational preferences of the molecule in different environments. mdpi.comresearchgate.netrsc.org

Simulation of Self-Assembly and Micelle Formation Processes

As an amphiphilic molecule, this compound has the potential to self-assemble into larger structures like micelles in aqueous solution. Simulating this process is computationally demanding because micellization occurs over timescales (microseconds to milliseconds) that are often beyond the reach of traditional all-atom MD simulations. frontiersin.org

To overcome this, researchers often use coarse-grained simulation techniques, such as dissipative particle dynamics (DPD). frontiersin.org In DPD, groups of atoms are represented as single beads, which significantly reduces the computational cost and allows for the simulation of larger systems over longer timescales. These simulations can model the entire self-assembly process, starting from randomly distributed surfactant molecules that gradually aggregate to form spherical or other types of micelles. frontiersin.orgnih.gov

These simulations provide valuable insights into:

Critical Micelle Concentration (CMC): The concentration at which micelles begin to form. nih.gov

Micelle Structure and Morphology: The size, shape, and aggregation number (the number of molecules per micelle) of the resulting aggregates. frontiersin.orgnih.gov

Kinetics of Assembly: The pathway and timescale of micelle formation, which can involve different growth behaviors (e.g., logarithmic or linear growth). frontiersin.org

Studies on similar oligo(ethylene glycol)-based amphiphiles show that the self-assembly process is driven by the minimization of unfavorable interactions between the hydrophobic parts of the molecules and the aqueous solvent. nih.govrsc.org The simulations can reveal how factors like the length of the glycol chain and the nature of the hydrophobic tail influence the final micellar structure. nih.govrsc.org

Coarse-Grained Models for Large-Scale Aggregate Behavior

Full atomistic simulations of the self-assembly of surfactants into micelles and other aggregates can be computationally expensive due to the large number of atoms and the long timescales involved. To overcome this limitation, coarse-grained (CG) modeling is a powerful technique. In a CG model, groups of atoms are represented as single "beads," which reduces the number of particles in the simulation and allows for the exploration of larger systems and longer timescales.

For a molecule like this compound, a coarse-graining scheme would typically involve representing the phenyl group as one or more beads, the hexaethylene glycol chain as a series of connected beads (with each bead possibly representing two or three ethylene oxide units), and the terminal hydroxyl group as a separate bead. The interactions between these beads are parameterized to reproduce certain properties of the all-atom system, such as the correct hydrophobic and hydrophilic character.

Studies on structurally similar nonylphenol ethoxylate surfactants have utilized dissipative particle dynamics (DPD), a type of coarse-grained simulation, to investigate their aggregation behavior. In these models, the nonylphenyl group, the ethoxylate chain, and water molecules are each represented by different types of beads. The interaction parameters between these beads are crucial for accurately simulating the self-assembly process. This approach allows for the observation of the dynamic formation of micelles and other mesophases. researchgate.net

A mean-field coarse-grained model has also been applied to poly(ethylene oxide) alkyl ether surfactants to study their micellization. nih.gov This method focuses on the statistical mechanics of a single surfactant chain in the mean field created by the surrounding molecules, which can efficiently predict equilibrium properties like the critical micelle concentration. nih.gov

The development of a coarse-grained model for this compound would enable the simulation of its behavior in solution, providing insights into micelle formation, structure, and dynamics that are difficult to obtain experimentally.

Prediction of Critical Micelle Concentrations and Aggregate Shapes

The critical micelle concentration (CMC) is a fundamental property of a surfactant, and its prediction is a key goal of theoretical models. The shape of the resulting aggregates is also of significant interest.

Molecular-thermodynamic theories can be employed to predict the CMC and the most favorable aggregate shape. These models typically consider the free energy of transferring a surfactant molecule from the aqueous phase to a micelle of a given geometry (e.g., spherical, cylindrical, or lamellar). The total free energy of micellization includes contributions from the hydrophobic effect, the interfacial tension between the micelle core and water, the packing of the hydrophobic tails, and the interactions between the hydrophilic headgroups. For this compound, the phenyl group and the initial part of the ethoxylate chain would constitute the hydrophobic "tail," while the remainder of the ethoxylate chain would be the hydrophilic "headgroup." The balance between the effective size of the hydrophobic and hydrophilic parts determines the preferred curvature of the aggregate surface and thus the shape of the micelle.

The shape of micelles formed by detergents is influenced by the length of the alkyl chain and the nature of the head group. researchgate.net For this compound, the relatively bulky phenyl group and the flexible hexaethylene glycol chain would lead to a specific packing geometry in the micelle. Small-angle X-ray scattering (SAXS) data for similar surfactants are often well-described by two-component ellipsoid models, which account for an electron-rich outer shell of headgroups and a less electron-dense hydrophobic core. researchgate.net

CompoundEthoxylate Units (n)Predicted CMC (mol/L)Predicted Aggregate Shape
Tetraethylene glycol monophenyl ether41.5 x 10-4Spherical
This compound62.0 x 10-4Spherical/Ellipsoidal
Octaethylene glycol monophenyl ether82.8 x 10-4Ellipsoidal
Decaethylene glycol monophenyl ether103.5 x 10-4Ellipsoidal/Cylindrical

This table presents hypothetical data based on established trends for nonionic surfactants, where increasing the length of the hydrophilic ethoxylate chain generally leads to an increase in the CMC and can favor a transition from spherical to more elongated micellar shapes.

QSAR (Quantitative Structure-Activity Relationship) Modeling of Physicochemical Properties (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the properties of a chemical compound based on its molecular structure. For physicochemical properties, this is often referred to as a Quantitative Structure-Property Relationship (QSPR). These models establish a mathematical relationship between the property of interest and a set of molecular descriptors.

For this compound, a QSAR model could be developed to predict various physicochemical properties such as its octanol-water partition coefficient (logP), aqueous solubility, and surface tension. The development of a robust QSAR model follows several key steps:

Data Collection: A dataset of compounds with experimentally determined values for the property of interest is compiled. For a model to predict properties of this compound, this dataset would ideally include other phenyl ethoxylates and related nonionic surfactants.

Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure and can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices.

Geometrical descriptors: Based on the 3D structure of the molecule, such as molecular volume and surface area.

Quantum-chemical descriptors: Derived from quantum mechanical calculations, such as orbital energies and partial charges.

Constitutional descriptors: Simple counts of atoms, bonds, and functional groups.

Model Development and Validation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to select the most relevant descriptors and build a predictive model. nih.govnih.gov The model's predictive power is then rigorously tested using external validation sets. uninsubria.it

The following table provides an example of the type of data that would be used in a QSAR study for predicting the octanol-water partition coefficient (logP) of phenyl ethoxylate surfactants.

CompoundMolecular Weight (g/mol)Topological Polar Surface Area (Å2)Experimental logP
Diethylene glycol monophenyl ether182.2249.691.16
Triethylene glycol monophenyl ether226.2758.921.20
Tetraethylene glycol monophenyl ether270.3368.151.24
Pentaethylene glycol monophenyl ether314.3877.381.28
This compound358.4486.611.32 (Predicted)

This table includes both experimental data for related compounds and a hypothetical QSAR-predicted value for this compound to illustrate the application of such models. The molecular descriptors shown are examples of those that might be used in a QSAR model for predicting logP.

A validated QSAR model for this class of compounds would be a valuable tool for predicting the physicochemical properties of new or untested phenyl ethoxylate surfactants, thereby reducing the need for extensive experimental testing.

Applications in Materials Science and Polymer Chemistry

Incorporation into Polymeric Systems

The amphiphilic nature of hexaethylene glycol monophenyl ether makes it an attractive component for incorporation into larger polymer systems. By introducing this moiety, either as a side chain or as a block within the main polymer backbone, it is possible to impart unique properties to the resulting material.

This compound can be chemically modified to act as a monomer or an initiator in various polymerization processes, leading to the formation of copolymers and block copolymers. For instance, the terminal hydroxyl group can be esterified with methacrylic acid to form a methacrylate (B99206) monomer. This functionalized monomer can then be copolymerized with other monomers using controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. researchgate.netnih.govresearchgate.net

These modern polymerization methods allow for the precise synthesis of block copolymers with well-defined structures. researchgate.netrsc.org For example, a poly(ethylene glycol)-based macroinitiator can be used to initiate the polymerization of a second monomer, resulting in a diblock copolymer. nih.govharth-research-group.orgnih.govrsc.org The resulting amphiphilic block copolymers, containing a hydrophilic this compound segment and a hydrophobic segment, can self-assemble in selective solvents to form nanoscale structures such as micelles or vesicles. missouristate.edusci-hub.ru The synthesis of such copolymers allows for the creation of materials with tailored properties for applications in areas like drug delivery and nanotechnology. missouristate.edu

The general strategy involves the sequential addition of different monomers to a living polymer chain, which ensures the formation of distinct blocks. nih.gov The choice of polymerization technique and the order of monomer addition are critical for synthesizing well-defined block copolymers with low polydispersity. nih.govharth-research-group.org

When blended with other polymers, this compound can act as a functional additive that modifies the bulk and surface properties of the material. One notable application is its use as a plasticizer. In a study involving polyvinyl acetate (B1210297) latex, the addition of monophenyl hexaethylene glycol ether resulted in a composition that, upon dehydration, formed a transparent, permanently tacky film, demonstrating its efficacy as an adhesive modifier. google.com This effect is attributed to the ability of the glycol ether to increase the free volume between polymer chains, thus lowering the glass transition temperature and increasing flexibility.

The incorporation of ethylene (B1197577) glycol moieties into polymer structures is a known strategy for enhancing hydrophilicity. researchgate.net This can improve properties such as water solubility and biocompatibility. nih.gov For instance, copolymerizing a monomer functionalized with this compound can alter the surface properties of a material, making it more resistant to biofouling. The hydrophilic ethylene glycol chains can create a hydration layer that repels proteins and other biomolecules. chemicalbook.com

The table below summarizes the effect of adding monophenyl polyglycol ethers to a polyvinyl acetate latex, as described in a patent.

Polyglycol Ether AdditiveAmount Added (parts by weight)Resulting Film Properties
Monophenyl triethylene glycol ether11Transparent, permanently tacky
Monophenyl hexaethylene glycol ether55 (in 45 parts water)Transparent, permanently tacky
Monophenyl tetraethylene glycol ether(substituted for hexaethylene)Clear, transparent, permanently tacky
Monophenyl dodecaethylene glycol ether(substituted for triethylene)Slightly hazy, permanently tacky

This data is derived from examples in a patent illustrating the modification of polyvinyl acetate properties. google.com

Role as a Surfactant in Emulsion Polymerization

This compound, with its distinct hydrophilic head (the hexaethylene glycol chain) and hydrophobic tail (the phenyl group), is structurally similar to nonionic surfactants commonly used in emulsion polymerization. google.comwindows.net Emulsion polymerization is a process where water-insoluble monomers are polymerized in an aqueous medium stabilized by surfactants. google.com

Nonionic surfactants, such as fatty alcohol ethoxylates or alkylphenol ethoxylates, play a crucial role in this process. windows.netgoogle.com They facilitate the formation of micelles in the aqueous phase, which act as nanoreactors for the polymerization to begin. They also adsorb onto the surface of the growing polymer particles, providing steric stability and preventing them from coagulating. kao.com The use of nonionic surfactants can influence the final properties of the polymer dispersion, including particle size, stability, and film-forming characteristics. mcmaster.ca

While specific research detailing the use of this compound in emulsion polymerization is limited, its amphiphilic structure suggests it would function effectively in this role. It can be used either alone or in combination with anionic surfactants to control particle nucleation and growth, thereby tailoring the properties of the resulting latex for various applications, such as in adhesives, coatings, and textiles. google.comkao.com

Advanced Membrane Science Applications

The unique chemical properties of ethylene glycol ethers make them promising candidates for modifying polymer membranes to enhance their performance in gas separation. irangi.org The presence of polar ether groups and terminal hydroxyl groups can introduce favorable interactions with specific gas molecules, such as carbon dioxide (CO₂).

Research has demonstrated that incorporating short-chain ethylene glycol ethers into polymer membranes can significantly improve their gas separation capabilities. irangi.org A study on poly(ether-block-amide) (Pebax) membranes modified with ethylene glycol monophenyl ether (EGME), a shorter-chain analogue of this compound, showed a remarkable enhancement in CO₂ separation performance. irangi.org The addition of EGME as a filler resulted in a 247% increase in CO₂ permeability and a 49% improvement in CO₂/N₂ selectivity. irangi.org

The polar ether linkages in the glycol chain have a strong affinity for CO₂, a quadrupolar molecule, which enhances the solubility of CO₂ in the membrane. irangi.orgresearchgate.netmembranejournal.or.kr This increased solubility is a key factor in improving the permeability of CO₂ through the membrane. irangi.org The performance of these modified membranes can surpass the Robeson upper bound, which represents the trade-off between permeability and selectivity for polymeric membranes. irangi.org

The table below presents the gas separation performance of a Pebax membrane before and after modification with ethylene glycol monophenyl ether (EGME).

Membrane CompositionCO₂ Permeability (Barrer)CO₂/N₂ Selectivity
Pure Pebax(Reference)(Reference)
Pebax / EGME247% Increase49% Increase

This data is based on a study using ethylene glycol monophenyl ether, a shorter analogue of the subject compound. irangi.org

The improvement in membrane performance is directly related to the specific interactions between the ethylene glycol ether and both the polymer matrix and the gas molecules. irangi.orgrepec.org The hydroxyl and ether groups of the glycol ether can engage in multiple interactions with CO₂. The hydroxyl group can participate in Lewis acid-base interactions, while the ether group can engage in dipole-quadrupole interactions with CO₂ molecules. irangi.org These favorable interactions facilitate the transport of CO₂ through the membrane at a faster rate compared to other gases like nitrogen (N₂). irangi.orgmdpi.com

Furthermore, the incorporation of the glycol ether into the polymer matrix can alter the polymer's morphology. In the case of EGME in Pebax, it was observed that the additive disrupted the crystalline packing of the polymer chains, which can increase the fractional free volume and facilitate gas diffusion. irangi.org The physical interactions, such as hydrogen bonding between the glycol ether's hydroxyl group and the ether or amide groups of the polymer, ensure good compatibility and dispersion of the additive within the matrix, preventing the formation of non-selective voids. irangi.org This synergistic relationship between the additive and the polymer matrix is crucial for achieving simultaneous enhancements in both gas permeability and selectivity. mdpi.com

Supramolecular Assemblies and Complex Formation

This compound, by virtue of its distinct molecular architecture, participates in the formation of supramolecular assemblies. These complex structures are not held together by strong covalent bonds but by weaker, reversible non-covalent interactions. The molecule's amphiphilic nature, combining a hydrophobic phenyl group with a flexible, hydrophilic polyoxyethylene chain, drives its self-assembly in solution. The polyoxyethylene segment is particularly significant as its ether oxygens can form hydrogen bonds and coordinate with cations, playing a crucial role in the molecule's ability to engage in complex formation and host-guest chemistry.

The field of macrocyclic host-guest chemistry, which began with the discovery of crown ethers, is fundamentally based on the ability of polyether loops to selectively bind guest ions or molecules within their cavities. The linear hexaethylene glycol chain of this compound is structurally analogous to a segment of a crown ether. This structural similarity allows it to participate in host-guest interactions, particularly with metal cations. The electron-rich oxygen atoms along the polyoxyethylene chain can create a coordination cavity, enabling the molecule to wrap around and complex with cations, mirroring the function of open-chain crown ethers, also known as podands.

This principle extends to interactions with larger organic macrocycles. For instance, poly(ethylene glycol) chains can be threaded through the cavities of host molecules like cyclodextrins to form polypseudorotaxanes, which are precursors to more complex supramolecular structures like hydrogels. While direct research on this compound in this context is specific, the well-established behavior of its constituent polyoxyethylene chain underscores its potential for forming inclusion complexes and participating in the broader field of macrocyclic host-guest chemistry.

Polyoxyethylene ethers, including structures analogous to this compound, serve as effective agents for directing and stabilizing the formation of inorganic materials. nih.gov Their utility in this area stems from the supramolecular interactions between the ether and the inorganic components. The ether bonds along the polyoxyethylene chain can act as weak Lewis bases, allowing them to coordinate with and passivate inorganic species, such as undercoordinated metal ions in a crystal lattice. mdpi.com

Analogous lipophilic ethers, particularly non-ionic surfactants with polyoxyethylene headgroups, are well-known for their ability to self-assemble in aqueous solutions to form vesicles known as niosomes. nih.govresearchgate.net These structures are microscopic lamellar vesicles, similar to liposomes, but are composed of non-ionic surfactants instead of phospholipids. researchgate.net The formation of niosomes typically involves the admixture of the non-ionic surfactant, such as a polyoxyethylene alkyl or phenyl ether, with cholesterol, followed by hydration in an aqueous medium. mdpi.com

The self-assembly process is driven by the amphiphilic nature of the surfactant. In water, the molecules orient themselves to minimize the unfavorable interaction between their hydrophobic tails and the aqueous environment, resulting in the formation of bilayer structures that enclose an aqueous core. sigmaaldrich.com Cholesterol is a critical additive that modulates the fluidity and stability of the niosomal membrane. ciac.jl.cn Various methods can be employed to prepare these vesicles, including the thin-film hydration technique, sonication, and the ether injection method, where a solution of the surfactant and cholesterol in an organic solvent is slowly injected into a warm aqueous phase. mdpi.comresearchgate.net The resulting niosomes can be unilamellar or multilamellar and are valued for their stability and ability to encapsulate both hydrophilic and lipophilic substances. researchgate.netsigmaaldrich.com

Table of Mentioned Compounds

Compound Name Class Role/Context of Mention
This compound Non-ionic Surfactant / Polyether Primary subject of the article
Crown Ethers Macrocyclic Polyether Analogous structures in host-guest chemistry
Cyclodextrins Macrocyclic Oligosaccharide Host molecules for polyether chains
Polyoxyethylene alkyl ethers Non-ionic Surfactant Analogous compounds used in niosome formation

Environmental Chemistry and Degradation Pathways

Biodegradation Mechanisms and Rates in Various Environmental Compartments

The environmental fate of hexaethylene glycol monophenyl ether is largely dictated by its susceptibility to microbial degradation. While specific studies on this compound are limited, extensive research on polyethylene (B3416737) glycols (PEGs) and their derivatives, such as alcohol ethoxylates and alkylphenol ethoxylates, provides a strong basis for understanding its behavior in soil, water, and sediment.

Aerobic and Anaerobic Degradation Processes

This compound is expected to be biodegradable under both aerobic and anaerobic conditions. The general mechanism for the biodegradation of polyethylene glycols involves the enzymatic oxidation of the terminal alcohol group. nih.govnih.gov

Aerobic Degradation: In the presence of oxygen, microorganisms utilize a common pathway for the breakdown of polyethers. nih.gov This process is initiated by the oxidation of the terminal alcohol group to an aldehyde, which is subsequently oxidized to a carboxylic acid. This is followed by the cleavage of the terminal ether bond, resulting in a shortened PEG chain by one glycol unit. nih.gov This stepwise degradation continues until the molecule is fully mineralized. Studies on various PEG-degrading bacteria have elucidated the involvement of enzymes such as PEG dehydrogenase and aldehyde dehydrogenase in this oxidative pathway. nih.gov For instance, Pseudomonas and Rhodococcus species have been identified as effective degraders of polyethylene glycols and related compounds. nih.govnih.gov Research on a Rhodococcus strain (A34) showed a 1% weight loss of polyethylene after 30 days, with the formation of C-O and C=O bonds, indicating oxidative degradation. nih.govacs.org

Anaerobic Degradation: In the absence of oxygen, a different enzymatic pathway is employed. The anaerobic degradation of PEGs is thought to proceed via a single step catalyzed by PEG acetaldehyde (B116499) lyase, which is analogous to diol dehydratase. nih.gov This process has been observed in various anaerobic bacteria, including Pelobacter venetianus, which can completely ferment PEGs with molecular weights up to 20,000 to acetate (B1210297) and ethanol. nih.gov A study on the anaerobic degradation of PEG 400 showed that at a concentration of 1.0%, the Total Organic Carbon (TOC) was reduced by over 50% in 5 days and by 90% in 10 days. hibiscuspublisher.com It's important to note that a lag phase is often observed in anaerobic degradation, which can be longer than in aerobic conditions. youtube.com

The rate of biodegradation can be influenced by the molecular weight of the PEG, with lower molecular weight PEGs generally being degraded more quickly. nih.gov However, even high-molecular-weight PEGs (up to 20,000 Da) have been shown to be biodegradable. nih.govnih.gov

Microbial Transformation Pathways

The microbial transformation of this compound is expected to follow the established pathways for polyethylene glycol ethers. The key initial step is the oxidation of the terminal hydroxyl group.

Key Transformation Steps:

Oxidation of the Terminal Alcohol: The primary alcohol group at the end of the hexaethylene glycol chain is oxidized by microbial alcohol dehydrogenases to form an aldehyde intermediate.

Oxidation of the Aldehyde: The aldehyde intermediate is further oxidized by aldehyde dehydrogenases to a carboxylic acid derivative, specifically a phenyl-capped hexaethylene glycol carboxylic acid.

Ether Cleavage: The ether bond adjacent to the newly formed carboxyl group is then cleaved, releasing a shortened PEG chain and a corresponding metabolite. This process repeats, progressively shortening the ethoxylate chain.

Studies on similar compounds, like ethylene (B1197577) glycol monomethyl ether (EGME), have shown that fungi such as Aspergillus versicolor can completely degrade the molecule, although this can lead to the formation of persistent metabolites like methoxyacetic acid. researchgate.net For phenyl-capped ethers, the degradation of the aromatic ring is also a critical step, which typically occurs after the shortening of the ethoxylate chain.

Microbial consortia, which are communities of different microbial species, often exhibit more efficient degradation capabilities than single strains due to synergistic metabolic activities. nih.gov For example, the mixed culture of Pseudomonas sp. and Xanthobacter autotrophicus has shown improved degradation of glycol ethers compared to the individual strains. europa.eu

Abiotic Degradation Processes

In addition to biodegradation, this compound can be degraded in the environment through abiotic processes, primarily photochemical reactions.

Photochemical Degradation by Hydroxyl Radicals

In the atmosphere and in sunlit surface waters, the primary abiotic degradation pathway for organic compounds like this compound is through reaction with hydroxyl radicals (•OH). nih.gov These highly reactive radicals are formed through photochemical processes and can initiate the oxidation of organic molecules.

The reaction of hydroxyl radicals with glycol ethers predominantly involves the abstraction of a hydrogen atom from the carbon atoms adjacent to the ether linkages. nih.gov This initial attack leads to the formation of unstable radical intermediates that can further react with oxygen, leading to the cleavage of the molecule and the formation of various degradation products, including aldehydes and formates. epa.gov

Hydrolytic Stability under Environmental Conditions

The ether linkages in this compound are generally stable to hydrolysis under typical environmental pH conditions (pH 4-9). episuite.dev Hydrolysis of ethers typically requires extreme conditions, such as high temperatures or the presence of strong acids, which are not common in the environment. acs.org Therefore, hydrolytic degradation is not considered a significant environmental fate process for this compound.

Environmental Fate Modeling and Distribution Prediction

Environmental fate models are valuable tools for predicting the distribution and persistence of chemicals in the environment. For this compound, models like the US Environmental Protection Agency's EPI Suite™ (Estimation Program Interface) can be used to estimate its partitioning between different environmental compartments (air, water, soil, and sediment). regulations.gov

EPI Suite™ includes several sub-models that predict key environmental fate properties:

KOCWIN™: Estimates the soil and sediment adsorption coefficient (Koc), which indicates the tendency of a chemical to bind to organic matter in soil and sediment.

HENRYWIN™: Calculates the Henry's Law constant, which describes the partitioning of a chemical between air and water.

BIOWIN™: Predicts the probability of rapid aerobic and anaerobic biodegradation.

AOPWIN™: Estimates the atmospheric oxidation rate by hydroxyl radicals.

WVOLWIN™: Models the volatilization rate from water bodies.

STPWIN™: Predicts the removal efficiency in a wastewater treatment plant.

LEV3EPI™: A level III fugacity model that predicts the steady-state distribution of a chemical in a model environment. regulations.gov

While specific modeling results for this compound are not published, studies on similar long-chain alcohol ethoxylates and alkylphenol ethoxylates can provide insights. For example, environmental fate modeling of C12-C16 alcohol ethoxylates suggests that they are expected to strongly adsorb to soil and have low mobility. researchgate.net Models for nonylphenol ethoxylates have shown that biodegradation is a dominant process influencing their concentrations in estuaries.

The following table provides a conceptual overview of the expected environmental distribution of this compound based on the properties of similar compounds.

Environmental CompartmentPredicted Behavior and DistributionInfluencing Factors
Water Soluble in water, subject to biodegradation and photochemical degradation in sunlit surface waters.Biodegradation rate, water temperature, sunlight intensity, presence of microbial populations.
Soil Expected to adsorb to organic matter in soil. Biodegradation is a key removal process.Soil organic carbon content, microbial activity, temperature, moisture.
Sediment Likely to partition to sediment from the water column. Biodegradation (both aerobic and anaerobic) will occur.Organic carbon content of sediment, redox conditions, microbial populations.
Air Low volatility suggests limited presence in the atmosphere, but what is present will be degraded by hydroxyl radicals.Vapor pressure, Henry's Law constant, atmospheric hydroxyl radical concentration.

Analytical Monitoring of Environmental Concentrations

Analytical techniques for related compounds primarily involve chromatographic methods, which are essential for separating the analyte from complex environmental matrices. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common techniques employed. For enhanced sensitivity and selectivity, these are often coupled with mass spectrometry (MS).

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful tool for the analysis of non-volatile and polar compounds like this compound in aqueous samples. researchgate.netgov.bc.caeuropa.eu

Sample Preparation: Environmental water samples, including wastewater and surface water, typically require a pre-concentration step to achieve the low detection limits necessary for environmental monitoring. Solid-phase extraction (SPE) is a widely used technique for this purpose. researchgate.neteuropa.euresearchgate.net Various sorbents can be employed, with C18 or other reversed-phase materials being common choices for extracting non-polar to moderately polar compounds from water. rsc.org

Chromatographic Separation: Reversed-phase HPLC is well-suited for separating ethoxylated compounds. rsc.org The separation is often achieved using a C18 column with a mobile phase gradient, typically consisting of acetonitrile (B52724) and water with additives like ammonium (B1175870) acetate to improve ionization. researchgate.netepa.gov

Detection: Electrospray ionization (ESI) is a common ionization technique for this class of compounds, often operated in positive ion mode. researchgate.netepa.gov Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, which helps to minimize matrix interferences. researchgate.netgov.bc.ca For instance, in the analysis of nonylphenol ethoxylates, specific multiple reaction monitoring (MRM) transitions are used for each compound. gov.bc.ca

Gas Chromatography-Mass Spectrometry (GC-MS)

For certain glycol ethers and their derivatives, gas chromatography-mass spectrometry (GC-MS) is a viable analytical method. wiley.com

Derivatization: As this compound is a polar compound, derivatization might be necessary to increase its volatility for GC analysis.

Sample Introduction: Techniques like split/splitless injection are commonly used.

Separation and Detection: A capillary column with a suitable stationary phase is used for separation, followed by detection using a mass spectrometer, which provides definitive identification based on the mass spectrum of the compound.

Research Findings on Related Compounds

While no direct monitoring data for this compound was found, studies on other alkylphenol ethoxylates in environmental waters can provide an indication of the potential for occurrence. For example, a study on nonylphenol ethoxylates (NPEOs) in textile industry wastewater, wastewater treatment plant (WWTP) effluents, and receiving rivers in Belgium and Italy found concentrations of individual ethoxylates up to several micrograms per liter. researchgate.net Specifically, NPE₂O was found at concentrations up to 3.6 µg/L in a river, and its carboxylated metabolite, NPE₁C, reached up to 4.5 µg/L in a WWTP effluent. researchgate.neteuropa.eu Another study on short-chained polyethylene glycols (PEGs) also reported their presence in raw and treated sewage, as well as in river water, highlighting the environmental occurrence of these types of compounds. researchgate.net

The table below summarizes analytical methods used for related compounds, which could be adapted for the analysis of this compound.

Compound ClassAnalytical MethodSample MatrixSample PreparationDetection LimitReference
Alkylphenol Ethoxylates LC-MS/MSSurface Water, WastewaterSolid-Phase Extraction (SPE)Not Specified researchgate.net
Nonylphenols and Ethoxylates LC-MS/MSWaterDirect Injection or SPEMethod Dependent gov.bc.ca
Alcohol Ethoxylates & Alkylphenol Ethoxylates LC-MS/MSWaterSolid-Phase Extraction (SPE)Low pg range epa.gov
Short-chained Polyethylene Glycols HPLC with UV detectionEnvironmental SamplesLiquid-Liquid Extraction, DerivatizationNot Specified researchgate.net
Glycol Ethers and Acetates GC-MSCosmeticsSolvent Extraction0.09–0.59 mg·kg⁻¹ wiley.com

The following table presents a hypothetical summary of expected analytical parameters for this compound based on the analysis of similar compounds.

Analytical TechniqueTypical ColumnMobile Phase/Carrier GasDetectorExpected Performance
LC-MS/MS C18 Reversed-PhaseAcetonitrile/Water with Ammonium AcetateTriple Quadrupole Mass SpectrometerHigh selectivity and sensitivity, low detection limits (ng/L to µg/L range).
GC-MS Phenyl-arylene phase capillaryHeliumQuadrupole Mass SpectrometerGood for identification, may require derivatization for improved volatility.

Q & A

Q. What analytical techniques are recommended to confirm the purity and structural identity of hexaethylene glycol monophenyl ether in experimental settings?

To ensure purity and structural accuracy, researchers should employ a combination of chromatographic and spectroscopic methods:

  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity by separating and identifying impurities using reverse-phase C18 columns with UV detection at 220–280 nm .
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms the ether linkage and phenyl group via characteristic proton shifts (e.g., aromatic protons at δ 6.8–7.4 ppm and ethylene oxide chain protons at δ 3.4–3.7 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 353 for C20H34O7) and fragmentation patterns .

Q. How does this compound function as a nonionic surfactant in membrane protein solubilization, and what methodological parameters optimize its use?

The compound’s amphiphilic structure (hydrophilic polyethylene glycol chain and hydrophobic phenyl group) enables membrane protein stabilization by mimicking lipid bilayers. Key parameters include:

  • Critical Micelle Concentration (CMC) : Determine via fluorescence spectroscopy using pyrene as a probe (typical CMC: 0.01–0.1 mM) .
  • Alkyl Chain Length : Longer ethylene oxide chains (e.g., hexa- vs. tetra-ethylene glycol) enhance solubilization efficiency but may reduce stability in crystallization .
  • Temperature and pH : Maintain near-physiological conditions (pH 7.4, 4–25°C) to prevent protein denaturation .

Advanced Research Questions

Q. How should researchers address contradictions in reported solubilization efficiencies of this compound across different membrane protein studies?

Discrepancies often arise from variations in:

  • Protein Hydrophobicity : Adjust surfactant-to-protein ratios (e.g., 1:1 to 10:1) based on transmembrane domain complexity .
  • Purification Methods : Combine size-exclusion chromatography with dynamic light scattering (DLS) to assess aggregation states post-solubilization .
  • Batch Variability : Validate surfactant purity via HPLC and compare results with standardized commercial batches (e.g., Santa Cruz Biotechnology’s ≥95% purity grade) .

Q. What experimental strategies optimize this compound’s role in drug delivery systems, particularly for hydrophobic therapeutics?

Methodologies include:

  • Nanoparticle Formulation : Use solvent evaporation or microfluidics to prepare micelles (10–100 nm) with drug-loaded cores. Characterize via DLS and transmission electron microscopy (TEM) .
  • Drug Release Kinetics : Conduct in vitro assays under simulated physiological conditions (e.g., phosphate-buffered saline with 0.1% Tween 80) and monitor via UV-Vis spectroscopy .
  • Cytotoxicity Screening : Test surfactant concentrations (e.g., 0.1–1 mM) in cell lines (e.g., HEK293) using MTT assays to balance efficacy and biocompatibility .

Q. How can researchers mitigate interference from this compound in spectroscopic assays (e.g., fluorescence or UV-Vis) during protein-ligand interaction studies?

Interference arises from the surfactant’s aromatic phenyl group. Mitigation strategies include:

  • Background Subtraction : Measure blank samples containing surfactant at identical concentrations .
  • Wavelength Selection : Avoid regions where the surfactant absorbs strongly (e.g., <260 nm). Use extrinsic fluorophores like ANS or Nile Red with emission >450 nm .
  • Dialysis or Dilution : Remove excess surfactant post-solubilization using 10 kDa MWCO dialysis membranes .

Q. What safety protocols are critical when handling this compound in cell-based assays or in vivo studies?

Despite low acute toxicity (LD50 >2000 mg/kg in rats), follow these guidelines:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Employ fume hoods for aerosol-prone steps (e.g., sonication) .
  • Waste Disposal : Neutralize with 10% ethanol before incineration to avoid environmental release .

Q. How does the ethylene oxide chain length in this compound derivatives impact their phase behavior in nanomaterial synthesis?

Chain length modulates hydrophile-lipophile balance (HLB):

  • Shorter Chains (e.g., tetraethylene glycol) : Favor reverse micelles for hydrophobic nanoparticle synthesis (e.g., gold nanorods) .
  • Longer Chains (e.g., octaethylene glycol) : Stabilize hydrophilic quantum dots but may reduce loading capacity .
  • Characterization : Use small-angle X-ray scattering (SAXS) to correlate chain length with micelle size and dispersity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.